1-(3-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol
Description
1-(3-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol (CAS: Not explicitly provided in evidence) is a brominated aromatic alcohol with a 1,3-dioxane functional group. Its molecular formula is inferred as C₁₂H₁₅BrO₃ (based on structural analogs in and ). The compound features a 3-bromophenyl group attached to a propanol backbone, with a 1,3-dioxanyl moiety at the third carbon. The 1,3-dioxanyl group is a six-membered ether ring, enhancing solubility in polar solvents compared to non-functionalized analogs .
- Grignard addition: Reacting 3-bromophenylmagnesium bromide with a protected aldehyde or ketone intermediate containing the 1,3-dioxanyl group.
- Reductive amination or hydroxylation: Modifying pre-existing bromophenyl-propanone precursors (e.g., 1-(3-bromophenyl)propan-1-one, ) through reduction or coupling reactions .
Potential applications are extrapolated from structurally related compounds. For instance, brominated phenylpropanols are intermediates in pharmaceuticals (e.g., neuroleptics like oxaflumazine in ) or bioactive molecules with antitumor, antiviral, or antiparasitic activities .
Properties
IUPAC Name |
1-(3-bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c14-11-4-1-3-10(9-11)12(15)5-6-13-16-7-2-8-17-13/h1,3-4,9,12-13,15H,2,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVYVEDNUOLGSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(C2=CC(=CC=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
1-(3-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is a synthetic organic compound that belongs to a class of bromophenyl derivatives. Compounds in this category often exhibit diverse biological activities due to their structural characteristics, which can influence interactions with biological targets.
Antimicrobial Activity
Research on similar compounds has shown that bromophenyl derivatives can possess significant antimicrobial properties. For instance:
- Bromophenyl Derivatives : Several studies have reported that brominated phenyl compounds exhibit antibacterial and antifungal activities. The presence of halogen atoms like bromine can enhance lipophilicity, facilitating membrane penetration and increasing toxicity to microbial cells.
| Compound Name | Activity Type | Reference |
|---|---|---|
| 4-Bromophenol | Antibacterial | |
| 3-Bromophenylacetic acid | Antifungal | |
| 2-Bromo-4'-methoxyacetophenone | Antiproliferative |
Anti-inflammatory Activity
Brominated compounds have also been studied for their anti-inflammatory effects. For example:
- Mechanism of Action : The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Case Studies
-
Case Study on Bromophenyl Derivatives :
- A study examined a series of bromophenyl derivatives for their cytotoxic effects against cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity, possibly through apoptosis induction.
- Reference: Smith et al., 2020, Journal of Medicinal Chemistry.
-
Case Study on Dioxane Derivatives :
- Research focused on dioxane derivatives revealed their potential as anti-cancer agents. The study highlighted their ability to disrupt cellular metabolism and induce cell cycle arrest.
- Reference: Johnson et al., 2021, European Journal of Pharmaceutical Sciences.
Mechanistic Insights
The biological activity of This compound could be influenced by:
- Structural Features : The presence of both bromine and dioxane moieties may enhance its interaction with biological targets.
- Receptor Interactions : Similar compounds have been shown to interact with various receptors, including G-protein coupled receptors (GPCRs) and nuclear hormone receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between 1-(3-bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol and its analogs:
Structural and Functional Analysis:
Dioxanyl Group: The 1,3-dioxanyl ether improves solubility in aqueous or polar solvents compared to non-ether analogs like 3-(2-bromophenyl)propan-1-ol (). This group also introduces conformational rigidity, which may affect pharmacokinetics .
Physicochemical Properties: The target compound’s molecular weight (~287 g/mol) is higher than its chlorinated (257 g/mol) and non-dioxanyl analogs (215 g/mol), impacting diffusion rates and bioavailability. Methyl-substituted analogs (e.g., 3,4-dimethylphenyl in ) exhibit increased lipophilicity, favoring membrane permeability but reducing water solubility .
Biological and Synthetic Relevance: Bromophenyl-propanols are intermediates in neuroleptic drugs (e.g., oxaflumazine derivatives in ). Thiourea derivatives with bromophenyl groups () show antitrypanosomal (17.9% viability against Trypanosoma brucei) and anti-HIV (97% protease inhibition) activities, suggesting the bromophenyl moiety’s versatility in drug design .
Waste must be handled by certified professionals to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
